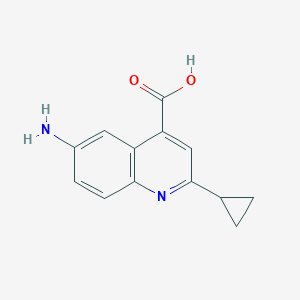
6-Amino-2-cyclopropylquinoline-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-cyclopropylquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-2-cyclopropylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with ketones in the presence of a base, followed by acidification . Another approach includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, the use of recyclable catalysts, and microwave irradiation are preferred for their efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions: 6-Amino-2-cyclopropylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by another atom or group. Common reagents include halogens and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, thiols.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted quinoline compounds .
Aplicaciones Científicas De Investigación
6-Amino-2-cyclopropylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-amino-2-cyclopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid: Known for its anticancer activity.
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid: Another quinoline derivative with significant biological activity.
Uniqueness: 6-Amino-2-cyclopropylquinoline-4-carboxylic acid stands out due to its unique cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development .
Actividad Biológica
6-Amino-2-cyclopropylquinoline-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure featuring a nitrogen atom. The presence of the amino and carboxylic acid functional groups contributes to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound has been studied for its potential as an enzyme inhibitor , particularly in cancer research.
- Enzyme Inhibition : Research indicates that this compound can inhibit various kinases involved in cancer progression, such as the mitogen-activated protein kinase (MAPK) pathway. This inhibition can disrupt cell signaling pathways that promote tumor growth and survival .
- Antimicrobial Activity : Preliminary studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties, suggesting that this compound may possess similar effects against bacterial strains .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | MAPK1 | IC50 = 17.3 µM | |
| Antimicrobial | Various bacterial strains | Inhibition observed | |
| Anticancer | Plk1-PBD | Potential inhibitor identified |
Case Studies
Several case studies highlight the biological significance of this compound:
- Cancer Research : A study demonstrated that compounds derived from quinoline scaffolds showed potent inhibition of cancer cell lines through selective targeting of kinases involved in cell cycle regulation. The specific role of this compound in these pathways is currently under investigation, with promising preliminary results indicating its potential as a lead compound for further development .
- Antimicrobial Studies : In vitro tests have shown that related quinoline compounds exhibit significant antibacterial activity against resistant strains of bacteria, suggesting that this compound could be effective in treating infections caused by multidrug-resistant organisms .
Propiedades
Fórmula molecular |
C13H12N2O2 |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
6-amino-2-cyclopropylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O2/c14-8-3-4-11-9(5-8)10(13(16)17)6-12(15-11)7-1-2-7/h3-7H,1-2,14H2,(H,16,17) |
Clave InChI |
USIHPHNCKDMZSC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C=C(C=C3)N)C(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















